molecular formula C15H16OS B2760873 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene CAS No. 94001-61-3

1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene

Cat. No.: B2760873
CAS No.: 94001-61-3
M. Wt: 244.35
InChI Key: ISZIUYSZSKGNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene is an organic compound with the molecular formula C15H16OS and a molecular weight of 244.35 g/mol . This compound is characterized by a benzene ring substituted with a methyl group and a sulfanyl group attached to a phenoxyethyl chain. It is used primarily in research settings and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with 2-phenoxyethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. similar synthetic routes can be scaled up for industrial applications if needed.

Chemical Reactions Analysis

1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxyethyl chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Similar compounds to 1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene include:

Properties

IUPAC Name

1-methyl-4-(2-phenoxyethylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16OS/c1-13-7-9-15(10-8-13)17-12-11-16-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZIUYSZSKGNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.